molecular formula C12H9Cl2NO2S B8279016 2-Chloro-3-(4-chlorophenylsulfonylmethyl)pyridine

2-Chloro-3-(4-chlorophenylsulfonylmethyl)pyridine

Cat. No.: B8279016
M. Wt: 302.2 g/mol
InChI Key: BRSJDGGUVQNIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(4-chlorophenylsulfonylmethyl)pyridine is a useful research compound. Its molecular formula is C12H9Cl2NO2S and its molecular weight is 302.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

IUPAC Name

2-chloro-3-[(4-chlorophenyl)sulfonylmethyl]pyridine

InChI

InChI=1S/C12H9Cl2NO2S/c13-10-3-5-11(6-4-10)18(16,17)8-9-2-1-7-15-12(9)14/h1-7H,8H2

InChI Key

BRSJDGGUVQNIPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)CS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A chloroform (10 ml) solution of (2-chloropyridin-3-yl)methanol (204 mg, 1.42 mmol) and thionyl chloride (0.31 ml, 4.26 mmol) was stirred at 50° C. for 8.5 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was dissolved in butanol (15 ml), followed by the addition of sodium 4-chlorobenzenesulfinate (423 mg, 2.13 mmol) and potassium acetate (418 mg, 4.26 mmol). The mixture was stirred at 70 to 80° C. for 15 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. Ethyl acetate was added to the residue, and the mixture was washed successively with a saturated aqueous solution of sodium bicarbonate and brine, and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was subjected to flash chromatography on a silica gel column, and the fraction obtained from the hexane:ethyl acetate (=2:1) eluate was concentrated under reduced pressure, whereby the title compound (252 mg, 59%) was obtained as a white solid.
Name
sodium 4-chlorobenzenesulfinate
Quantity
423 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
418 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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